molecular formula C12H13NO3 B1434143 N-[3-(3-oxobutanoyl)phenyl]acetamide CAS No. 88636-74-2

N-[3-(3-oxobutanoyl)phenyl]acetamide

Cat. No.: B1434143
CAS No.: 88636-74-2
M. Wt: 219.24 g/mol
InChI Key: KBUKILBRTBBFIV-UHFFFAOYSA-N
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Description

N-[3-(3-oxobutanoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity : N-substituted phenyl acetamide derivatives have shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). One such compound, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, displayed significant anti-MRSA activity, indicating the potential of these derivatives in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

  • Antioxidant Properties : Research has focused on the synthesis of novel N-(substituted phenyl)-acetamide derivatives to evaluate their antioxidant activity. These compounds showed considerable activity in both the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

  • Anti-arthritic and Anti-inflammatory Properties : A study on N-(2-hydroxy phenyl) acetamide demonstrated its promising anti-arthritic property in adjuvant-induced arthritis in rats. This derivative effectively reduced pro-inflammatory cytokines and oxidative stress markers, suggesting its potential for treating inflammatory conditions (Jawed et al., 2010).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives have been developed as potential agents for anticancer, anti-inflammatory, and analgesic activities. Specific compounds in this category have shown promise in inhibiting the growth of cancer cells, reducing inflammation, and alleviating pain (Rani et al., 2014).

  • Antimicrobial Activity : Various acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed active properties against selected microbial species, indicating their potential use as antimicrobial agents (Gul et al., 2017).

  • Anticonvulsant Activities : Compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their anticonvulsant activities. Their structure-activity relationship with phenytoin suggests potential use in treating convulsions (Camerman et al., 2005).

  • Photochemical Inertia Analysis : Studies on compounds like N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate have provided insights into their photochemical inertia, which is crucial for understanding their stability and reactivity under light exposure (Bąkowicz & Turowska-Tyrk, 2010).

  • QSAR Studies for Antibacterial Agents : QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on N-substituted acetamide derivatives, revealing the importance of structural and physicochemical parameters in determining their antibacterial activity (Desai et al., 2008).

Properties

IUPAC Name

N-[3-(3-oxobutanoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)6-12(16)10-4-3-5-11(7-10)13-9(2)15/h3-5,7H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKILBRTBBFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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